molecular formula C21H22N4O3 B2398444 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline CAS No. 879566-08-2

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline

Cat. No.: B2398444
CAS No.: 879566-08-2
M. Wt: 378.432
InChI Key: LCTJWLSARKRXIC-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline is a complex organic compound that features a quinoxaline core substituted with a methoxy group and a piperazine ring linked to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-26-21-20(22-16-4-2-3-5-17(16)23-21)25-10-8-24(9-11-25)13-15-6-7-18-19(12-15)28-14-27-18/h2-7,12H,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTJWLSARKRXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326384
Record name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879566-08-2
Record name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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